molecular formula C11H13IN4O2 B3084991 7-Iodo-2',3'-dideoxy-7-deazaadenosine CAS No. 114748-70-8

7-Iodo-2',3'-dideoxy-7-deazaadenosine

Cat. No.: B3084991
CAS No.: 114748-70-8
M. Wt: 360.15 g/mol
InChI Key: OEZWDZXBBPSXGY-POYBYMJQSA-N
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Biochemical Analysis

Biochemical Properties

7-Iodo-2’,3’-dideoxy-7-deazaadenosine is a modified form of adenosine which inhibits viral replication by inhibiting the activity of reverse transcriptase . It has also been shown to inhibit DNA synthesis in cells by blocking the incorporation of dCTP into DNA .

Cellular Effects

The cellular effects of 7-Iodo-2’,3’-dideoxy-7-deazaadenosine are primarily due to its ability to inhibit DNA synthesis. By blocking the incorporation of dCTP into DNA, it can halt the replication of DNA, thereby inhibiting the proliferation of cells .

Molecular Mechanism

The molecular mechanism of action of 7-Iodo-2’,3’-dideoxy-7-deazaadenosine involves the inhibition of the enzyme reverse transcriptase. This enzyme is crucial for the replication of viral DNA. By inhibiting this enzyme, 7-Iodo-2’,3’-dideoxy-7-deazaadenosine prevents the replication of the virus, thereby inhibiting its proliferation .

Chemical Reactions Analysis

Types of Reactions

7-Iodo-2’,3’-dideoxy-7-deazaadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 7-amino-2’,3’-dideoxy-7-deazaadenosine .

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dideoxyadenosine: Lacks the iodine atom at the 7-position and is used as an antiviral agent.

    7-Deazaadenosine: Contains a deaza modification but retains the ribose sugar.

    7-Iodo-2’,3’-dideoxyadenosine: Similar structure but without the deaza modification.

Uniqueness

7-Iodo-2’,3’-dideoxy-7-deazaadenosine is unique due to its combination of deoxyribose sugar, deaza modification, and iodine substitution. This unique structure enhances its stability and specificity in DNA synthesis and sequencing reactions, making it a valuable tool in scientific research .

Properties

IUPAC Name

[(2S,5R)-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IN4O2/c12-7-3-16(8-2-1-6(4-17)18-8)11-9(7)10(13)14-5-15-11/h3,5-6,8,17H,1-2,4H2,(H2,13,14,15)/t6-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZWDZXBBPSXGY-POYBYMJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=C(C3=C(N=CN=C32)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=C(C3=C(N=CN=C32)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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